molecular formula C10H8N4O B15161404 2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one CAS No. 143726-35-6

2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one

Cat. No.: B15161404
CAS No.: 143726-35-6
M. Wt: 200.20 g/mol
InChI Key: PAGKCCBMRBVSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a quinazoline ring, with an amino group at the 2-position and a keto group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts, such as acids or bases, and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one is unique due to its specific structure, which combines the properties of both pyrazole and quinazoline rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and drug development .

Properties

CAS No.

143726-35-6

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

2-amino-3H-pyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C10H8N4O/c11-8-5-9-12-7-4-2-1-3-6(7)10(15)14(9)13-8/h1-4H,5H2,(H2,11,13)

InChI Key

PAGKCCBMRBVSBL-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C1=NC3=CC=CC=C3C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.